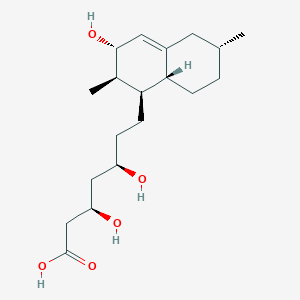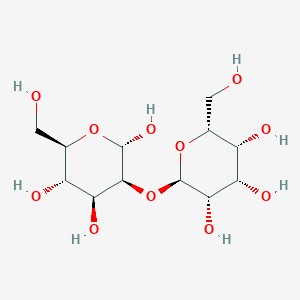
2-O-Talopyranosylmannopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-O-Talopyranosylmannopyranoside is a complex carbohydrate molecule that has been the subject of scientific research for many years. This molecule is composed of two different sugar molecules, talose and mannose, which are linked together in a specific way. The unique structure of 2-O-Talopyranosylmannopyranoside makes it an interesting molecule to study, as it has the potential to be used in a variety of scientific applications.
Mechanism Of Action
The mechanism of action of 2-O-Talopyranosylmannopyranoside is not fully understood. However, it is believed that this molecule works by inhibiting certain enzymes in the body that are involved in the inflammatory and cancer pathways.
Biochemical And Physiological Effects
Studies have shown that 2-O-Talopyranosylmannopyranoside has a number of biochemical and physiological effects. It has been shown to reduce inflammation in the body, which can help to alleviate symptoms of diseases such as arthritis. Additionally, this molecule has been shown to have anti-cancer properties, making it a promising candidate for the development of new cancer treatments.
Advantages And Limitations For Lab Experiments
One advantage of using 2-O-Talopyranosylmannopyranoside in lab experiments is that it is a complex molecule that can be used to study a variety of different biological processes. However, one limitation is that the synthesis of this molecule can be challenging and time-consuming, which can make it difficult to obtain large quantities for research purposes.
Future Directions
There are a number of future directions for research on 2-O-Talopyranosylmannopyranoside. One area of interest is in the development of new drugs and therapies based on this molecule. Additionally, researchers are interested in further elucidating the mechanism of action of 2-O-Talopyranosylmannopyranoside, as well as exploring its potential use in other scientific applications. Finally, there is ongoing research into improving the synthesis of this molecule, which could make it more readily available for research purposes.
Conclusion
In conclusion, 2-O-Talopyranosylmannopyranoside is a complex carbohydrate molecule that has been the subject of extensive scientific research. This molecule has a variety of potential applications, including the development of new drugs and therapies. While there are challenges associated with the synthesis of this molecule, ongoing research is exploring ways to overcome these limitations. Overall, the study of 2-O-Talopyranosylmannopyranoside has the potential to lead to significant advancements in the field of science and medicine.
Synthesis Methods
The synthesis of 2-O-Talopyranosylmannopyranoside involves the use of several different chemical reactions. The first step is the protection of the hydroxyl groups on the sugar molecules using specific chemical groups. This is followed by the coupling of the protected sugar molecules using a glycosylation reaction. Finally, the protecting groups are removed to yield the final product, 2-O-Talopyranosylmannopyranoside.
Scientific Research Applications
2-O-Talopyranosylmannopyranoside has been studied extensively for its potential use in various scientific applications. One area of research has been in the development of new drugs and therapies. This molecule has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new treatments.
properties
CAS RN |
123050-22-6 |
|---|---|
Product Name |
2-O-Talopyranosylmannopyranoside |
Molecular Formula |
C12H22O11 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
(2S,3S,4S,5S,6R)-6-(hydroxymethyl)-3-[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8+,9+,10+,11+,12-/m1/s1 |
InChI Key |
HIWPGCMGAMJNRG-LNLVSYAUSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O[C@@H]2[C@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Other CAS RN |
123050-22-6 |
synonyms |
2-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside 2-O-talopyranosylmannopyranoside 2-O-TPMP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




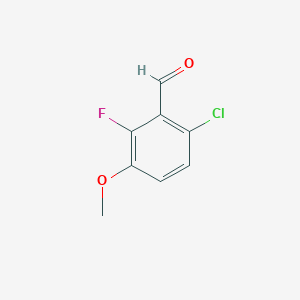



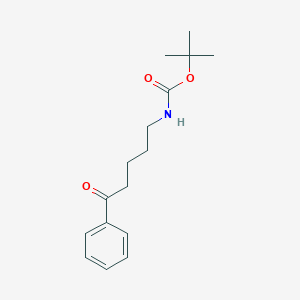
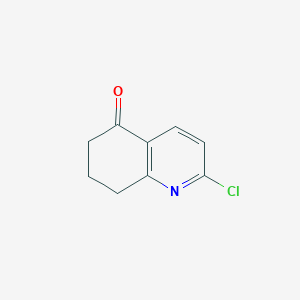


![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)
![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)
![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)

